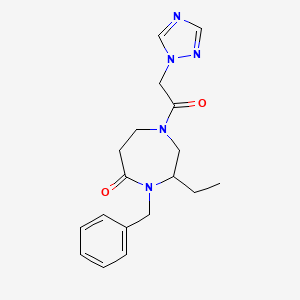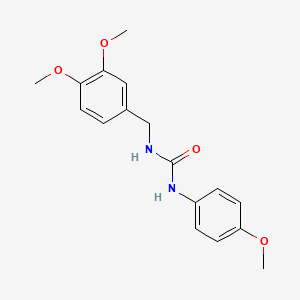
1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, commonly known as EPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
EPPC has been extensively studied for its potential applications in treating various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that EPPC has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. EPPC has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPPC has been studied for its potential neuroprotective effects and could be a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of EPPC is not fully understood, but studies have suggested that it works by binding to specific receptors in the body. One of the main targets of EPPC is the sigma-1 receptor, which is involved in various cellular processes, including cell survival, apoptosis, and inflammation. By binding to the sigma-1 receptor, EPPC can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects. Studies have shown that EPPC can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, EPPC has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. EPPC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPPC in lab experiments is its potency. EPPC has been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. Additionally, EPPC has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using EPPC in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on EPPC. One area of research is in the development of more potent and selective sigma-1 receptor agonists. Additionally, researchers are exploring the potential of combining EPPC with other compounds to enhance its therapeutic effects. Another area of research is in the development of new formulations of EPPC that can increase its solubility and bioavailability. Finally, researchers are exploring the potential of EPPC in treating other diseases, such as viral infections and metabolic disorders.
Conclusion:
In conclusion, 1-(ethylsulfonyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, or EPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EPPC has shown promising potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of EPPC requires specialized equipment and expertise, but it has been extensively studied for its scientific research applications. EPPC works by binding to specific receptors in the body, and it has various biochemical and physiological effects. While EPPC has some limitations in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of EPPC involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing EPPC is through the reaction between 4-phenoxyphenylpiperidin-4-amine and ethylsulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
properties
IUPAC Name |
1-ethylsulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(24,25)22-14-12-16(13-15-22)20(23)21-17-8-10-19(11-9-17)26-18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMEOJTIDCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[4-(4-chloro-2-methoxyphenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5463662.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)


![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

